molecular formula C14H22N2O2S B12710806 Acetamide, N-(2-(acetylamino)-3-thienyl)-N-hexyl- CAS No. 122777-77-9

Acetamide, N-(2-(acetylamino)-3-thienyl)-N-hexyl-

Cat. No.: B12710806
CAS No.: 122777-77-9
M. Wt: 282.40 g/mol
InChI Key: RSAQQUYDJHPZMK-UHFFFAOYSA-N
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Description

Acetamide, N-(2-(acetylamino)-3-thienyl)-N-hexyl- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetamide group attached to a thienyl ring and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-hexyl- typically involves the reaction of 2-acetylamino-3-thiophene with hexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-hexyl- can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-(acetylamino)-3-thienyl)-N-hexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

Acetamide, N-(2-(acetylamino)-3-thienyl)-N-hexyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-hexyl- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2-hydroxyphenyl)-
  • Acetamide, N-(2-nitrophenyl)-
  • Acetamide, N-(3,4-dihydroxyphenyl)-

Uniqueness

Acetamide, N-(2-(acetylamino)-3-thienyl)-N-hexyl- is unique due to the presence of the thienyl ring and hexyl chain, which confer distinct chemical and biological properties. Compared to other acetamide derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

122777-77-9

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

N-[3-[acetyl(hexyl)amino]thiophen-2-yl]acetamide

InChI

InChI=1S/C14H22N2O2S/c1-4-5-6-7-9-16(12(3)18)13-8-10-19-14(13)15-11(2)17/h8,10H,4-7,9H2,1-3H3,(H,15,17)

InChI Key

RSAQQUYDJHPZMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C1=C(SC=C1)NC(=O)C)C(=O)C

Origin of Product

United States

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